molecular formula C6H6FNO B045670 2-Fluoro-6-methoxypyridine CAS No. 116241-61-3

2-Fluoro-6-methoxypyridine

Cat. No.: B045670
CAS No.: 116241-61-3
M. Wt: 127.12 g/mol
InChI Key: PKZOFECOOLMHMG-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxypyridine is an organic compound with the molecular formula C6H6FNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a fluorine atom and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxypyridine typically involves the fluorination of 6-methoxypyridine. One common method is the reaction of 6-methoxypyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method is the direct fluorination of 6-methoxypyridine using elemental fluorine in the presence of a catalyst. This method can achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 2-Methoxy-6-methoxypyridine.

    Oxidation: 2-Fluoro-6-methoxybenzaldehyde.

    Reduction: 2-Fluoro-6-hydroxypyridine.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-methoxypyridine is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .

Properties

IUPAC Name

2-fluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZOFECOOLMHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558611
Record name 2-Fluoro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116241-61-3
Record name 2-Fluoro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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